2-Methoxy-1-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)propan-1-one
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Overview
Description
2-Methoxy-1-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)propan-1-one is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)propan-1-one typically involves multiple steps, starting with the construction of the pyrrolidine and piperidine rings. One common approach is to first synthesize the pyrrolidine ring from cyclic or acyclic precursors, followed by the functionalization of preformed pyrrolidine rings . The piperidine ring can be synthesized similarly, and the two rings are then connected through a sulfonyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity while minimizing the use of toxic reagents and the generation of waste. This can include the use of environmentally benign solvents and catalysts, as well as the implementation of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used .
Scientific Research Applications
2-Methoxy-1-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolone Derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.
Piperidine Derivatives: These compounds share the piperidine ring structure and are used in similar applications.
Methoxy-Substituted Compounds: These compounds share the methoxy group and have similar chemical reactivity.
Uniqueness
2-Methoxy-1-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)propan-1-one is unique due to its combination of the pyrrolidine and piperidine rings with a sulfonyl linkage and a methoxy group. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-methoxy-1-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-11(19-2)13(16)14-9-5-12(6-10-14)20(17,18)15-7-3-4-8-15/h11-12H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUAAJPPQBBXRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)S(=O)(=O)N2CCCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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